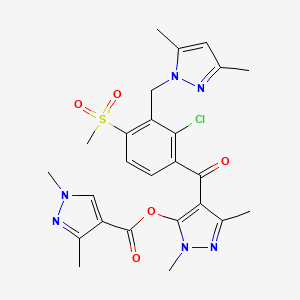![molecular formula C8H9N3S B13431557 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is a heterocyclic compound that features a unique structure combining a thiopyrano ring with a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions using catalysts such as nano-eggshell/Ti(IV), which provides mild conditions, short reaction times, and high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be employed to ensure efficient and environmentally friendly production processes.
化学反応の分析
Types of Reactions
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound has potential as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activities.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound may serve as a probe or ligand in biochemical studies to investigate enzyme functions or receptor interactions.
作用機序
The mechanism of action of 2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thiopyrano moieties. These interactions can modulate biological pathways, leading to various pharmacological effects .
類似化合物との比較
Similar Compounds
2-Phenyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-ol: This compound shares a similar core structure but with different substituents, leading to distinct chemical and biological properties.
Dihydropyrano[2,3-c]pyrazoles: These compounds have a similar pyrazole ring but differ in the nature of the fused ring system.
Uniqueness
2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is unique due to its specific combination of a thiopyrano ring with a pyrazole moiety and a nitrile group. This unique structure provides distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C8H9N3S |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C8H9N3S/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-3,5H2,1H3 |
InChIキー |
JUFSUDJGMOGHJG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C2CSCCC2=N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)



![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)


![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)


![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)



